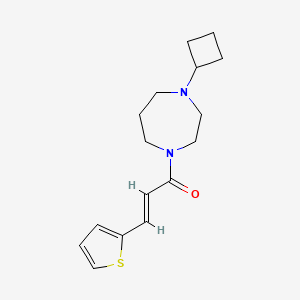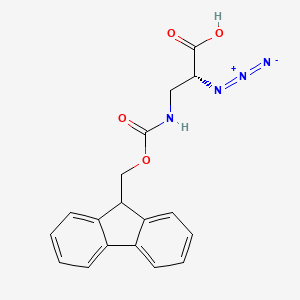
N3-D-Dap(Fmoc)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N3-D-Dap(Fmoc)” is a short, linear spacer molecule with Fmoc protected amino function . It can be used in many applications, from click conjugation to amide bond formation either with small molecules or for bioconjugation with proteins and antibodies . It is also known as "(S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid" .
Synthesis Analysis
The synthesis of “N3-D-Dap(Fmoc)” involves a continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, nanomaterials in a standard Fmoc solid-phase peptide synthesis . The differentially protected Fmoc-Lys-(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .
Molecular Structure Analysis
The molecular structure of “N3-D-Dap(Fmoc)” is represented by the molecular formula C18H18N4O2 .
Aplicaciones Científicas De Investigación
Synthesis of Protected Amino Acids : A study by Temperini et al. (2020) discusses the synthesis of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), using the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc). This research is significant for the preparation of compounds similar to N3-D-Dap(Fmoc) and demonstrates the utility of Fmoc in the synthesis of protected amino acids (Temperini et al., 2020).
Use in Peptide Nucleic Acid Synthesis : Another application is seen in the work of St Amant and Hudson (2012), where a Boc-protecting group strategy for Fmoc-based PNA (peptide nucleic acid) oligomerization is developed. This study illustrates the versatility of Fmoc-protected compounds in facilitating the synthesis of PNAs, which are critical in genetic research and therapy (St Amant & Hudson, 2012).
Supramolecular Hydrogels for Drug Delivery : Raymond et al. (2019) report the development of low molecular weight cationic derivatives of phenylalanine, including N-Fluorenylmethoxycarbonyl phenylalanine (Fmoc-Phe), for in vivo drug delivery. These hydrogels demonstrate the potential of Fmoc-derivatives in creating biocompatible materials for sustained and localized drug delivery (Raymond et al., 2019).
Designing Biomaterials with Fmoc-Peptides : Research by Chronopoulou et al. (2014) involves the use of Fmoc-peptides in designing biomaterials. They demonstrate that using d-amino acids, the self-assembling peptide Fmoc-D-Phe forms a 3-dimensional nanofiber scaffold, suggesting potential applications in tissue engineering and drug delivery systems (Chronopoulou et al., 2014).
Analytical Applications : The study by Chen et al. (1999) highlights the use of Fmoc derivatives in the analysis of catecholamines. They demonstrate the effectiveness of 9-fluorenylmethyloxycarbonyl (FMOC) derivatives in high-performance liquid chromatography and mass spectrometry, underscoring the importance of Fmoc derivatives in analytical chemistry (Chen et al., 1999).
Mecanismo De Acción
Target of Action
N3-D-Dap(Fmoc) is a click chemistry reagent . It is primarily used as a component for coupling by click reaction and as an orthogonally protected diaminocarboxylic acid derivative . The primary targets of N3-D-Dap(Fmoc) are the molecules it is designed to couple with in click reactions.
Mode of Action
The mode of action of N3-D-Dap(Fmoc) involves its use in click reactions . Click reactions are a type of chemical reaction that are characterized by their efficiency and specificity. N3-D-Dap(Fmoc) can be used to couple with other molecules in these reactions, forming new compounds with desired properties.
Biochemical Pathways
The biochemical pathways involved in the action of N3-D-Dap(Fmoc) are those related to the synthesis of new compounds through click reactions . The exact pathways will depend on the specific molecules that N3-D-Dap(Fmoc) is being used to couple with.
Result of Action
The result of the action of N3-D-Dap(Fmoc) is the formation of new compounds through click reactions . These new compounds can have a wide range of properties and uses, depending on the specific molecules that N3-D-Dap(Fmoc) is used to couple with.
Action Environment
The action environment of N3-D-Dap(Fmoc) can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can all impact the efficiency of the click reactions in which N3-D-Dap(Fmoc) is used .
Propiedades
IUPAC Name |
(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYGENXFLOOKP-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)
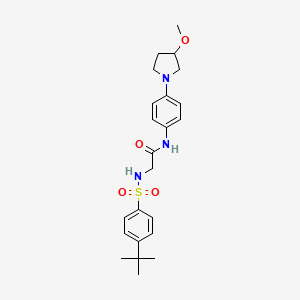


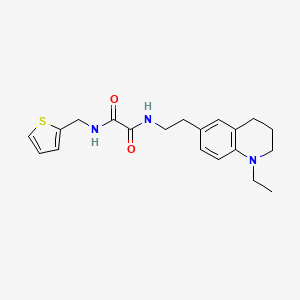

![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)
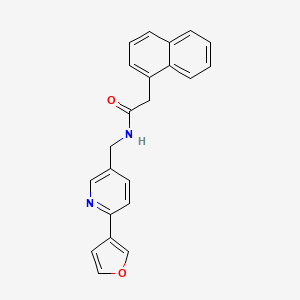
![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)
![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
